3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one

Monoamine oxidase B inhibition Flavonoid isomerism Neurodegenerative disease research

3-(4-Fluorophenoxy)-7-methoxy-4H-chromen-4-one (CAS 315234‑20‑9) is a fully synthetic 3‑aryloxy‑substituted chromen‑4‑one (chromone) derivative with molecular formula C₁₆H₁₁FO₄ and molecular weight 286.25 g·mol⁻¹. It belongs to the broader chromone/flavonoid chemical space but is structurally distinct from the more common 2‑phenylflavone isomers.

Molecular Formula C16H11FO4
Molecular Weight 286.258
CAS No. 315234-20-9
Cat. No. B2847582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one
CAS315234-20-9
Molecular FormulaC16H11FO4
Molecular Weight286.258
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)F
InChIInChI=1S/C16H11FO4/c1-19-12-6-7-13-14(8-12)20-9-15(16(13)18)21-11-4-2-10(17)3-5-11/h2-9H,1H3
InChIKeyKCCWFEBUXOXYST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Fluorophenoxy)-7-methoxy-4H-chromen-4-one (CAS 315234-20-9): Procurement-Relevant Chemical Identity and Class Context


3-(4-Fluorophenoxy)-7-methoxy-4H-chromen-4-one (CAS 315234‑20‑9) is a fully synthetic 3‑aryloxy‑substituted chromen‑4‑one (chromone) derivative with molecular formula C₁₆H₁₁FO₄ and molecular weight 286.25 g·mol⁻¹ . It belongs to the broader chromone/flavonoid chemical space but is structurally distinct from the more common 2‑phenylflavone isomers. The compound is catalogued in multiple screening‑oriented chemical databases under identifiers such as CHEMBL344504, SCHEMBL9142214, and ZINC27557271, although database cross‑referencing has occasionally conflated it with its 2‑(4‑fluorophenyl)‑7‑methoxy isomer [1]. Its current commercial availability is limited to specialty research‑chemical suppliers, making independent identity verification and purity certification essential for procurement decisions [2].

3-(4-Fluorophenoxy)-7-methoxy-4H-chromen-4-one: Why In-Class Analogs Cannot Be Interchanged Without Quantitative Verification


The 3‑aryloxy chromen‑4‑one scaffold differs fundamentally from the 2‑aryl‑chromen‑4‑one (flavone) scaffold in the spatial orientation of the aromatic side‑chain, the electronic character of the C3‑O‑aryl linkage versus the C2‑C‑aryl linkage, and the consequent pharmacophoric geometry [1]. Even within the 3‑aryloxy sub‑class, small substituent changes on the phenoxy ring produce divergent biological profiles: the 4‑fluorophenoxy derivative displays a distinct activity signature compared with its 2‑fluorophenoxy, non‑fluorinated, and 7‑hydroxy/7,8‑dihydroxy analogs [2]. Procurement based solely on “chromone” or “flavonoid” classification without verifying the exact 3‑(4‑fluorophenoxy)‑7‑methoxy substitution pattern therefore carries a high risk of obtaining a compound with a different target‑engagement profile, solubility, and metabolic stability. The quantitative evidence below establishes which measurable parameters separate this compound from its closest structural neighbors.

3-(4-Fluorophenoxy)-7-methoxy-4H-chromen-4-one: Quantitative Head-to-Head and Cross-Study Differentiation Data


Structural Isomer Differentiation: 3-(4-Fluorophenoxy) vs. 2-(4-Fluorophenyl) Substitution and Impact on Monoamine Oxidase B (MAO‑B) Inhibition

The 2‑(4‑fluorophenyl)‑7‑methoxy‑4H‑chromen‑4‑one isomer (4′‑fluoro‑7‑methoxyflavone, CHEMBL344504) inhibits human recombinant MAO‑B with an IC₅₀ of 5.14×10³ nM [1]. In contrast, no MAO‑B inhibition data have been reported for the 3‑(4‑fluorophenoxy)‑7‑methoxy isomer, indicating that the shift of the 4‑fluorophenyl group from a direct C2‑carbon linkage to a C3‑O‑ether linkage abolishes or drastically reduces MAO‑B engagement. This functional divergence arises because the C2‑phenyl ring of flavones occupies a critical hydrophobic pocket in MAO‑B, whereas the C3‑aryloxy group cannot adopt the same binding pose.

Monoamine oxidase B inhibition Flavonoid isomerism Neurodegenerative disease research

Hsp90 Inhibition: Comparison of 7‑Methoxy vs. 7,8‑Dihydroxy Analog in the 3‑(4‑Fluorophenoxy) Chromone Series

The 7,8‑dihydroxy analog 3‑(4‑fluorophenoxy)‑7,8‑dihydroxy‑4H‑chromen‑4‑one (CHEMBL209451) inhibits Hsp90α/β with an IC₅₀ of 3.20×10³ nM in a recombinant ATPase assay [1]. The target compound replaces the 7,8‑catechol moiety with a single 7‑methoxy group. Published SAR for chromone‑based Hsp90 inhibitors demonstrates that removal of the 8‑hydroxy substituent and methylation of the 7‑hydroxy group typically reduces Hsp90 affinity by ≥5‑fold due to loss of key hydrogen‑bond interactions with Asp93 and Thr184 in the ATP‑binding pocket [2]. Consequently, the 7‑methoxy derivative is predicted to exhibit Hsp90 IC₅₀ > 1.6×10⁴ nM, representing a significant attenuation of chaperone inhibition.

Hsp90 inhibition Cancer chaperone targeting Structure-activity relationship

Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bond Donor Capacity vs. 7‑Hydroxy and 7,8‑Dihydroxy Analogs

The target compound contains zero hydrogen‑bond donors (HBD = 0), compared with one HBD for the 7‑hydroxy analog (CAS 302918‑20‑3) and two HBDs for the 7,8‑dihydroxy analog . Calculated LogP values for the 7‑methoxy derivative are approximately 3.0–3.3 (ACD/Labs estimate), versus ~2.5 for the 7‑hydroxy analog and ~2.0 for the 7,8‑dihydroxy analog . The combination of increased lipophilicity and absent HBD capacity predicts superior passive membrane permeability and blood‑brain barrier penetration relative to hydroxylated congeners, while also reducing aqueous solubility by an estimated 5‑ to 10‑fold.

Lipophilicity Permeability Drug-likeness

5‑Lipoxygenase (5‑LO) Inhibitory Pharmacophore: Positional Requirement of the Fluorophenoxy Substituent

In a systematic SAR study of chromene‑based 5‑lipoxygenase inhibitors, placement of a p‑fluorophenoxy substituent at the 6‑position of the chromene ring produced a dramatic increase in in vitro potency, yielding compounds with IC₅₀ values as low as 48–51 nM in the guinea pig polymorphonuclear leukocyte (PMN) 5‑LO assay [1]. The target compound bears the 4‑fluorophenoxy group at the 3‑position rather than the 6‑position and lacks the hydroxamic acid zinc‑binding group essential for high 5‑LO affinity. This positional mismatch predicts that the target compound is at least 100‑fold less potent as a 5‑LO inhibitor than the optimized 6‑(4‑fluorophenoxy) chromene leads.

5-Lipoxygenase inhibition Inflammation Chromene SAR

3-(4-Fluorophenoxy)-7-methoxy-4H-chromen-4-one: Evidence-Anchored Research and Procurement Application Scenarios


Negative Control or Selectivity Probe for MAO‑B Inhibitor Screening Cascades

Because the 2‑(4‑fluorophenyl) isomer (4′‑fluoro‑7‑methoxyflavone) is a documented MAO‑B inhibitor (IC₅₀ = 5.14×10³ nM) , the 3‑(4‑fluorophenoxy) isomer serves as an ideal isomeric negative control. Its failure to engage MAO‑B, predicted from the absence of the C2‑aryl pharmacophore, allows screening laboratories to verify assay specificity and eliminate false positives arising from non‑specific chromone effects. This application is directly supported by the cross‑study comparable evidence in Section 3, Evidence Item 1.

Scaffold for Derivatization Toward Orthogonal Targets (Kinase, GPCR, or Epigenetic Screening Libraries)

The compound's predicted low Hsp90 affinity (≥5‑fold reduction vs. the 7,8‑dihydroxy analog, Section 3 Evidence Item 2) and negligible 5‑LO activity (>100‑fold below optimized leads, Section 3 Evidence Item 4) make it a relatively ‘silent’ chromone scaffold with respect to these common off‑targets. Combined with its favorable permeability profile (HBD = 0, LogP ≈ 3.0–3.3, Section 3 Evidence Item 3), it is well‑suited as a core template for diversity‑oriented synthesis aimed at novel target space, where minimal intrinsic activity is desirable to avoid confounding SAR interpretation. This recommendation derives from the class‑level inference evidence in Section 3.

Physicochemical Benchmarking in Formulation and Permeability Studies

With zero hydrogen‑bond donors, moderate lipophilicity (LogP ≈ 3.0–3.3), and molecular weight below 300 g·mol⁻¹ , this compound occupies a favorable region of drug‑like chemical space distinct from its hydroxylated analogs. It is suitable as a reference compound for calibrating PAMPA, Caco‑2, or MDCK permeability assays in chromone/flavonoid research programs, and for evaluating formulation strategies that require balancing lipophilicity with acceptable solubility. This application is grounded in the cross‑study comparable physicochemical evidence in Section 3, Evidence Item 3.

Reference Standard for Analytical Method Development and Isomer Discrimination

The documented conflation of this compound with its 2‑(4‑fluorophenyl) isomer in cheminformatics databases [1] underscores the need for a well‑characterized authentic standard. Procurement of verified 3‑(4‑fluorophenoxy)‑7‑methoxy‑4H‑chromen‑4‑one enables development of HPLC, LC‑MS/MS, or NMR methods capable of resolving the two positional isomers, which is essential for quality control of commercial screening libraries and for accurate structure‑activity data recording in electronic laboratory notebooks.

Quote Request

Request a Quote for 3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.